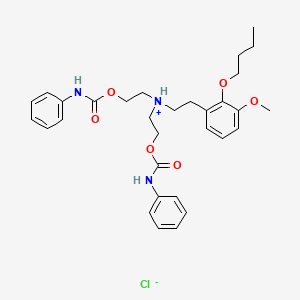
Carbanilic acid, diester with 2,2'-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride typically involves multiple steps, including esterification and amination reactions. The process begins with the esterification of carbanilic acid with appropriate alcohols to form the diester. This is followed by the introduction of the butoxy-methoxyphenethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its structure and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride include other carbanilic acid esters and derivatives with different substituents. Examples include:
- Carbanilic acid, diester with different alkyl or aryl groups.
- Compounds with similar butoxy-methoxyphenethyl groups but different ester or amine functionalities.
Uniqueness
The uniqueness of carbanilic acid, diester with 2,2’-((2-butoxy-3-methoxyphenethyl)nitrilo)diethanol, hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
67195-96-4 |
|---|---|
Fórmula molecular |
C31H40ClN3O6 |
Peso molecular |
586.1 g/mol |
Nombre IUPAC |
2-(2-butoxy-3-methoxyphenyl)ethyl-bis[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C31H39N3O6.ClH/c1-3-4-22-38-29-25(12-11-17-28(29)37-2)18-19-34(20-23-39-30(35)32-26-13-7-5-8-14-26)21-24-40-31(36)33-27-15-9-6-10-16-27;/h5-17H,3-4,18-24H2,1-2H3,(H,32,35)(H,33,36);1H |
Clave InChI |
NWEMTIHHEYAQDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=CC=C1OC)CC[NH+](CCOC(=O)NC2=CC=CC=C2)CCOC(=O)NC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















